

Eu(fod)₃-d30 vs Eu(dpm)₃ coordination difference

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Eu(fod)₃-d30

CAS No.: 56689-47-5

Cat. No.: S3560025

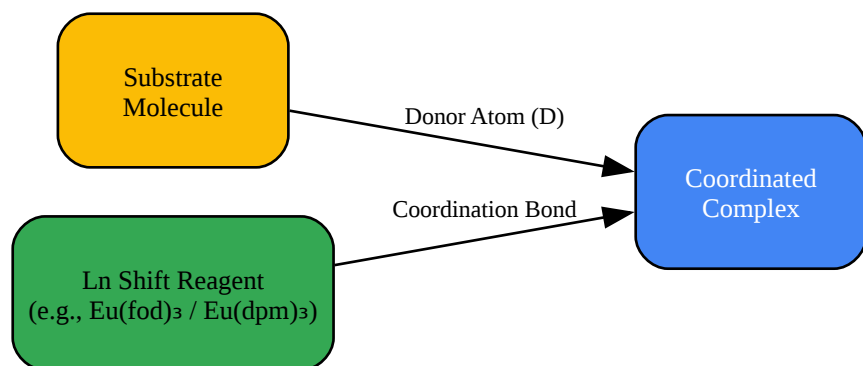
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Eu(fod)₃ vs. Eu(dpm)₃: A Comparison

Feature	Eu(fod) ₃	Eu(dpm) ₃
Chemical Name	Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium [1]	Tris(dipivaloylmethanato)europium(III); also known as Eu(thd) ₃ [1] [2]
Key Ligand Feature	Contains heptafluoropropyl groups (-C ₃ F ₇) [1]	Contains <i>tert</i> -butyl groups (-C(CH ₃) ₃) [1]
Lewis Acidity	Stronger due to electron-withdrawing fluorinated groups [1]	Weaker compared to Eu(fod) ₃ [1]
Solubility	More soluble in nonpolar solvents [1]	Less soluble in nonpolar solvents [1]
Coordination Affinity	Higher affinity for "hard" Lewis bases (e.g., O in ethers, N in amines) due to greater Lewis acidity [1]	Lower affinity for Lewis bases compared to Eu(fod) ₃ [1]

Experimental Evidence and Coordination Mechanism

The theoretical difference in Lewis acidity is supported by experimental observations. A study on 5-methoxychromone derivatives noted a **difference in co-ordination state** between the two reagents, directly linking the ligand structure to its coordinating behavior [3]. The mechanism behind this can be visualized as follows, where the reagent coordinates to a donor atom (D) on a substrate molecule:



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The strength of this coordination bond is central to the reagent's function. The electron-withdrawing fluorinated groups in the **fod⁻ ligand** make the europium ion (Eu³⁺) more electron-deficient, thereby **enhancing its ability to accept electron density** from a donor atom on the substrate [1]. This results in a stronger coordination bond for Eu(fod)₃ compared to Eu(dpm)₃.

How to Choose and Practical Considerations

Your choice between these reagents depends on the specific needs of your experiment:

- **Choose Eu(fod)₃** if you are working with substrates that have weak Lewis basic sites or if you need higher solubility in nonpolar organic solvents for your NMR analysis [1].
- **Choose Eu(dpm)₃** if your substrate is highly sensitive to strong Lewis acids, as it provides a milder coordinating strength.

A key practical consideration is that the use of these reagents has declined with the widespread availability of high-field NMR spectrometers, which can provide sufficient spectral dispersion without the need for shift reagents [1]. However, they remain valuable tools for determining optical purity and as Lewis acid catalysts in organic synthesis [1].

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References

1. EuFOD - Wikipedia [en.wikipedia.org]
2. Application of Lanthanide Shift Reagent to the ¹H-NMR ... [pubmed.ncbi.nlm.nih.gov]
3. Application of a lanthanide shift reagent, Eu(fod)₃ to the ... [pubs.rsc.org]

To cite this document: Smolecule. [Eu(fod)₃-d₃₀ vs Eu(dpm)₃ coordination difference]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3560025#eu-fod-3-d30-vs-eu-dpm-3-coordination-difference>]

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